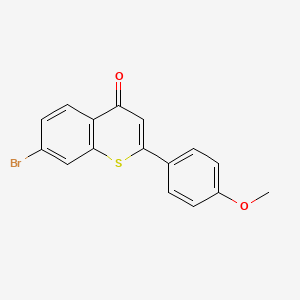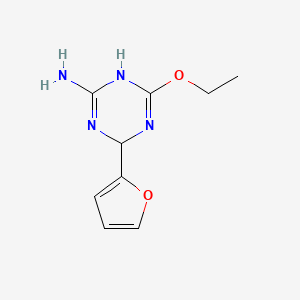![molecular formula C11H9BrN2O B13139462 4-(Bromomethyl)-[3,3'-bipyridin]-6-ol](/img/structure/B13139462.png)
4-(Bromomethyl)-[3,3'-bipyridin]-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-[3,3’-bipyridin]-6-ol is an organic compound that belongs to the class of bipyridines This compound features a bromomethyl group attached to one of the pyridine rings and a hydroxyl group on the other
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-[3,3’-bipyridin]-6-ol typically involves the bromination of a precursor bipyridine compound. One common method includes the reaction of a 4’-methyl-bipyridine derivative with a brominating agent in a hydrobromic acid/alkali metal bromate system under photo-irradiation . The reaction conditions are carefully controlled to ensure the selective bromination of the methyl group, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of 4-(Bromomethyl)-[3,3’-bipyridin]-6-ol may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is conducted in a controlled environment to minimize by-products and ensure high purity of the final product .
化学反应分析
Types of Reactions
4-(Bromomethyl)-[3,3’-bipyridin]-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom and form a methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of new bipyridine derivatives with different functional groups.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of methyl-substituted bipyridine derivatives.
科学研究应用
4-(Bromomethyl)-[3,3’-bipyridin]-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties
作用机制
The mechanism of action of 4-(Bromomethyl)-[3,3’-bipyridin]-6-ol involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes .
相似化合物的比较
4-(Bromomethyl)-[3,3’-bipyridin]-6-ol can be compared with other bipyridine derivatives, such as:
4,4’-Bis(bromomethyl)-2,2’-bipyridine: Similar in structure but with two bromomethyl groups, leading to different reactivity and applications.
4-(Bromomethyl)-3-methoxybenzonitrile:
4-(Bromomethyl)pyridine hydrobromide: A simpler structure with a single pyridine ring, used in different contexts.
These comparisons highlight the unique features of 4-(Bromomethyl)-[3,3’-bipyridin]-6-ol, such as its dual functional groups and potential for diverse chemical modifications.
属性
分子式 |
C11H9BrN2O |
|---|---|
分子量 |
265.11 g/mol |
IUPAC 名称 |
4-(bromomethyl)-5-pyridin-3-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9BrN2O/c12-5-9-4-11(15)14-7-10(9)8-2-1-3-13-6-8/h1-4,6-7H,5H2,(H,14,15) |
InChI 键 |
FGVWKCOCPULVQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=CNC(=O)C=C2CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


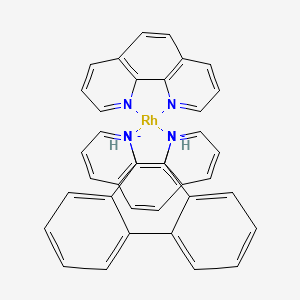
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13139394.png)
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13139396.png)
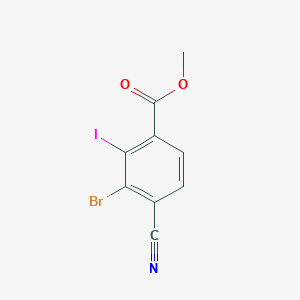
![3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione](/img/structure/B13139403.png)
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
![6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13139413.png)
![{[3-(Methoxymethyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B13139414.png)
![Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]-](/img/structure/B13139435.png)
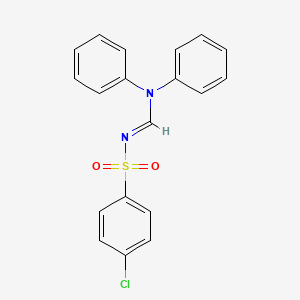
![Naphtho[2,3-h]cinnoline](/img/structure/B13139445.png)
![Methyl2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13139451.png)
